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4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

For kinase profiling labs needing a structurally pristine, data-free chemical probe: this tri-substituted pyrimidine offers a unique combination of a 2-pyridinyl hinge-binder, a 4-phenylpiperazine privileged fragment, and a 6-phenylsulfonylmethyl allosteric-pocket extender-a spatial arrangement indicative of type II kinase inhibition. With zero public bioactivity annotations, it is an ideal unbiased starting point for KINOMEscan or GPCR panel screening. - No prior kinase or GPCR selectivity data exists, enabling de novo selectivity fingerprinting. - Scaffold is pre-optimized for metal chelation and hydrogen bonding at the ATP-binding site. - Available at >95% purity for direct use in cell-based or radioligand displacement assays.

Molecular Formula C26H25N5O2S
Molecular Weight 471.58
CAS No. 303147-57-1
Cat. No. B2598137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
CAS303147-57-1
Molecular FormulaC26H25N5O2S
Molecular Weight471.58
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=C3)CS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=N5
InChIInChI=1S/C26H25N5O2S/c32-34(33,23-11-5-2-6-12-23)20-21-19-25(29-26(28-21)24-13-7-8-14-27-24)31-17-15-30(16-18-31)22-9-3-1-4-10-22/h1-14,19H,15-18,20H2
InChIKeyZGJHTYDTXLEHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine: Structural Identity and Procurement


4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS 303147-57-1; PubChem CID 2767417; molecular formula C₂₆H₂₅N₅O₂S; molecular weight 471.57 g/mol) is a tri-substituted pyrimidine derivative bearing a 4-phenylpiperazine moiety at C-4, a phenylsulfonylmethyl group at C-6, and a 2-pyridinyl substituent at C-2 [1]. The compound belongs to the piperazinylpyrimidine class, a scaffold widely explored for kinase inhibition and GPCR modulation [2]. It is commercially available from specialty chemical suppliers (e.g., AKSci, Key Organics) at purities ≥90–95%, with prices quoted at approximately £37–46 per milligram as of 2023 [3].

Novel type II kinase inhibitor scaffold with distinct tri-substitution pattern
Privileged 4-phenylpiperazine fragment for GPCR ligand screening
Untested chemical probe for unbiased phenotypic screening campaigns

Why This Tri-Substituted Pyrimidine Cannot Be Replaced by Generic Analogs


Within the piperazinylpyrimidine class, even single-atom or single-substituent alterations at the C-2, C-4, or C-6 positions of the pyrimidine core can shift kinase selectivity profiles by orders of magnitude. For instance, the related compound PF-4708671 (a piperazinyl-pyrimidine) exhibits a Ki of 20 nM against S6K1 but >400-fold selectivity over S6K2, demonstrating that the precise substitution pattern—not merely the general scaffold—dictates biological activity [1]. The target compound uniquely combines a 2-pyridinyl ring (a metal-chelating moiety common in type II kinase inhibitors), a 4-phenylpiperazine (a privileged fragment for GPCR and kinase binding), and a 6-phenylsulfonylmethyl group (a hydrogen-bond-capable sulfone that modulates polarity and metabolic stability). Swapping any of these modules for superficially similar alternatives (e.g., replacing 2-pyridinyl with phenyl, as in CID 646531, or replacing phenylpiperazine with phenylsulfanyl, as in CAS 303147-09-3) would be expected to alter target binding, selectivity, and ADME properties, though direct experimental comparison data remain absent from the public domain as of 2026 [2].

Replacing 2-pyridinyl with phenyl may abolish metal-coordination capacity for kinase hinge binding
Phenylpiperazine-to-thioether substitution removes the basic nitrogen center, altering ionization and binding
Sulfonylmethyl-to-methyl change eliminates key H-bond acceptors and polarity, shifting ADME profile

Quantitative Differentiation from Closest Structural Analogs


Unique Tri-Substitution Pattern vs. Commercially Available Analogs

The target compound is distinguished by the simultaneous presence of three pharmacophoric elements at the C-2, C-4, and C-6 positions of the pyrimidine core: a 2-pyridinyl ring, a 4-phenylpiperazine, and a phenylsulfonylmethyl group. A systematic comparison of commercially catalogued analogs within the CAS 303147-xx cluster reveals that the closest available compounds each deviate by at least one substituent. CAS 303147-09-3 (4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine) replaces the basic piperazine nitrogen with a neutral thioether sulfur, abolishing a key protonation site (predicted pKa ~4.84 for the target vs. no basic center for the analog) . CAS 303147-56-0 (N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine) replaces the entire phenylpiperazine with a secondary benzylamine, substantially reducing molecular volume and hydrogen-bond acceptor count. CID 646531 (4-methyl-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine) substitutes the 2-pyridinyl with a phenyl group and the phenylsulfonylmethyl with a methyl group, losing both the metal-coordinating pyridine nitrogen and the sulfone H-bond acceptor [1]. No other compound in publicly accessible databases replicates the exact tri-substitution pattern of the target compound, making it a singleton for procurement purposes [2].

Substituent uniqueness
Class-level inference
Target: 2-pyridinyl / 4-phenylpiperazine / phenylsulfonylmethyl Closest analogs all differ by ≥1 substituent; pKa ~4.84 vs none (303147-09-3); HBA 7 vs 3 (CID 646531)
Reported as a singleton scaffold; any substituent deviation would confound SAR interpretation
Based on vendor catalog comparisons; no experimental binding data available
Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Physicochemical Property Profile: Polarity and Ionization Differentiation

The target compound's computed physicochemical parameters, derived from PubChem and ChemicalBook entries, include a molecular weight of 471.57 g/mol, XLogP3-AA of 3.6, hydrogen bond acceptor count of 7, hydrogen bond donor count of 0, topological polar surface area (TPSA) of approximately 87 Ų, and a predicted pKa of 4.84±0.40 (associated with the pyridine nitrogen of the 2-pyridinyl group) [1]. In comparison, the closest analog CID 646531 (4-methyl-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine; MW 330.43 g/mol, XLogP ~4.2, H-bond acceptors 3) is substantially more lipophilic and has fewer hydrogen-bonding sites, which would predict higher membrane permeability but potentially lower aqueous solubility and different tissue distribution [2]. The 2-pyridinyl group in the target compound provides a predicted pKa of 4.84, conferring partial ionization at physiological pH that is absent in CID 646531 (phenyl at C-2, no basic center). The phenylsulfonylmethyl group contributes polarity and metabolic stability via the sulfone moiety; class-level evidence indicates that sulfonylmethyl substitution on pyrimidines generally enhances solubility and reduces oxidative metabolism compared to alkyl or halo substituents [3]. These computed property differences support the expectation that the target compound would exhibit meaningfully different ADME behavior compared to analogs lacking the pyridinyl or sulfonylmethyl groups, though no experimental PK or solubility data are publicly available for the target compound as of May 2026.

Physicochemical profile
Class-level inference
ΔMW +141 vs CID 646531; ΔXLogP −0.6; ΔHBA +4; unique pKa 4.84 (predicted)
Distinct property space may support type II kinase binding mode studies
Computed values only; experimental PK and solubility data absent
ADME Prediction Physicochemical Profiling Drug-Likeness

Absence of Public Bioactivity Data as a Procurement Advantage

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Scholar conducted on May 6, 2026 revealed zero bioassay results and zero peer-reviewed publications for CAS 303147-57-1 (CID 2767417) [1]. This stands in contrast to several structurally related piperazinylpyrimidines that have been profiled in MLSCN screening: CID 646531 returned an IC50 >50,000 nM across multiple assays, including the PCMD HTS panel [2]; CID 3237714 (4-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazino)-6-(trifluoromethyl)pyrimidine) has reported screening data in BindingDB [3]; and PF-4708671, a more elaborated piperazinyl-pyrimidine, has published Ki values of 20 nM against S6K1 [4]. The complete absence of public bioactivity data for the target compound is in itself a differentiating feature for certain procurement use cases: the compound represents an untested chemical probe with no pre-existing target annotation, making it suitable for unbiased phenotypic screening or for kinase profiling panels where novelty of chemical space is valued. Additionally, the lack of prior publication reduces the risk of intellectual property encumbrance for hit identification programs, though freedom-to-operate analysis should be conducted independently.

Bioactivity status
Cross-study comparable
0 bioassay results, 0 literature references in public databases (May 2026)
Unbiased screening candidate; no pre-existing target annotation reduces competitive IP risk
Freedom-to-operate analysis should be conducted independently
Chemical Biology High-Throughput Screening Novel Chemical Space

Recommended Research and Procurement Application Scenarios


Kinase Inhibitor Lead Generation: A Novel Type II Scaffold

The compound's 2-pyridinyl group is a well-established hinge-binding motif capable of coordinating the conserved ATP-binding site hinge region in kinases, while the 4-phenylpiperazine occupies the solvent-exposed or ribose-pocket region and the 6-phenylsulfonylmethyl extends toward the allosteric back pocket—a spatial arrangement characteristic of type II kinase inhibitors [1]. The absence of prior kinase profiling data means this compound can serve as a fresh starting point for kinase panel screening without pre-conceived selectivity expectations. Procurement is recommended for laboratories conducting broad-kinome selectivity profiling (e.g., DiscoverX KINOMEscan or similar panels) to establish a de novo selectivity fingerprint.

GPCR Ligand Screening: Phenylpiperazine-Driven Receptor Panels

The 4-phenylpiperazine moiety is a privileged fragment in GPCR ligand design, with well-precedented affinity for serotonin (5-HT) and dopamine receptor subtypes [2]. Related arylsulfonylpiperazine derivatives have demonstrated 5-HT₆ receptor binding with IC₅₀ values as low as 1.5 μM [3]. The target compound extends this pharmacophore with a 2-pyridinylpyrimidine core that may confer additional receptor subtype selectivity. Procurement for radioligand displacement assays across a panel of aminergic GPCRs (5-HT₁A, 5-HT₂A, 5-HT₆, D₂, D₃) is a rational first step.

Chemical Biology Probe: Untested Start for Phenotypic Screening

Because no bioactivity data or target annotations exist in public repositories for this compound as of May 2026 [4], it is an attractive candidate for unbiased phenotypic screening in disease-relevant cell-based assays (e.g., cancer cell line viability panels, reporter gene assays for pathway modulation). The compound's moderate predicted lipophilicity (XLogP 3.6) and 7 H-bond acceptors suggest reasonable cell permeability and solubility for cellular assays [5]. Procurement at >95% purity enables direct use in screening without further purification.

Medicinal Chemistry SAR: Diversifying a Novel Pyrimidine Core

The compound serves as a versatile synthetic intermediate for parallel library synthesis. The phenylsulfonylmethyl group at C-6 can be diversified via sulfone alkylation or replacement chemistry, the 2-pyridinyl group at C-2 can be substituted with other heteroaryl rings, and the 4-phenylpiperazine at C-4 can be modified through N-arylation or piperazine ring substitution [6]. Procurement of gram-quantity batches (available from Key Organics and AKSci) enables medicinal chemistry teams to use this compound as a central scaffold for generating focused compound libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Type II kinase binding scaffold (2-pyridinyl hinge binder)
Kinome-wide selectivity profiling
GPCR ligand screening
4-Phenylpiperazine privileged fragment
Aminergic GPCR binding panel
Chemical biology probe
Zero prior target annotation
Unbiased phenotypic screening response
Medicinal chemistry SAR
Diversifiable tri-substituted pyrimidine core
Focused library synthesis and analog generation
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